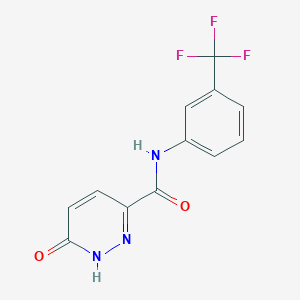

6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide

Description

6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a 1,6-dihydropyridazine core with a ketone group at position 6 and a carboxamide substituent at position 3. The carboxamide nitrogen is linked to a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects and enhanced lipophilicity. This structural motif is significant in medicinal chemistry, as trifluoromethyl groups are known to improve metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name |

6-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O2/c13-12(14,15)7-2-1-3-8(6-7)16-11(20)9-4-5-10(19)18-17-9/h1-6H,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEINKXPVSMJYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=NNC(=O)C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amine under conditions that favor amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine diones, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have investigated the anticancer potential of compounds similar to 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide. For instance, derivatives of dihydropyridazine have shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting that this compound may possess similar properties .

- Case Study : A study demonstrated that a related compound exhibited cytotoxic effects against breast cancer cells, leading researchers to explore structural modifications to enhance efficacy while minimizing toxicity .

- Anti-inflammatory Properties :

Agrochemical Applications

- Pesticidal Activity :

- Compounds with similar structures have been evaluated for their pesticidal properties. The trifluoromethyl group is known to enhance biological activity in agrochemicals, making this compound a candidate for development as an effective pesticide .

- Case Study : Research on a related trifluoromethyl-containing compound showed significant insecticidal activity against common agricultural pests, prompting further exploration of similar structures for pest control applications .

Materials Science Applications

- Polymer Synthesis :

- The unique chemical structure of this compound allows for its use as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

- Case Study : A recent study demonstrated that polymers synthesized from pyridazine derivatives exhibited improved tensile strength and thermal resistance compared to conventional polymers, indicating potential applications in high-performance materials .

Data Summary Table

Mechanism of Action

The mechanism of action of 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the pyridazine ring provides a scaffold for interactions with active sites. The carboxamide group can form hydrogen bonds, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituents, and physicochemical properties.

Structural Analogs and Substituent Effects

Key Observations:

- Pyridine-based analogs (e.g., the 5-chloro derivative) exhibit reduced hydrogen-bonding capacity due to fewer nitrogen atoms, which may affect target selectivity .

- Substituent Effects :

- The trifluoromethyl group in both the target compound and the pyridine analog enhances metabolic stability and hydrophobic interactions in binding pockets .

- The chloro substituent in the pyridine analog introduces steric hindrance, which could improve potency but may also increase off-target effects .

- The benzylidene-hydrazide group in the carbohydrazide analog offers additional hydrogen-bonding sites but raises concerns about hydrolytic stability in physiological conditions .

Physicochemical and Pharmacological Profiles

Interpretation:

- The target compound’s trifluoromethylphenyl group balances lipophilicity and stability, making it suitable for central nervous system (CNS) targets where blood-brain barrier penetration is critical.

- The hydrazide analog ’s polarity and hydrogen-bonding capacity suggest utility in antimicrobial or metal-chelating therapies, though its stability may limit oral bioavailability .

- The pyridine analog ’s high LogP and chloro substituent align with oncology applications, where hydrophobic interactions with kinase active sites are advantageous .

Biological Activity

The compound 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide (CAS No. 338783-67-8) is a member of the dihydropyridazine family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C21H14F6N2O2

- Molecular Weight : 440.35 g/mol

- CAS Number : 338783-67-8

- Purity : Typically around 90% as per supplier specifications.

Anticancer Activity

Several studies have indicated that compounds within the dihydropyridazine class exhibit significant anticancer properties. For instance, research focusing on analogs of dihydropyridazine has shown cytotoxic effects against various human tumor cell lines. The specific compound has demonstrated selective cytotoxicity, suggesting it could be a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The trifluoromethyl group at the para position of the phenyl ring is believed to enhance lipophilicity and improve binding affinity to biological targets. Studies have indicated that modifications to the dihydropyridazine core can lead to variations in potency and selectivity against different biological pathways .

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Study : A study evaluated various derivatives of dihydropyridazine for their cytotoxic effects on cancer cell lines. The results indicated that modifications at the trifluoromethyl position significantly influenced cytotoxic potency, with certain derivatives exhibiting IC50 values in the low micromolar range against breast and lung cancer cells .

- Antimicrobial Efficacy : In a comparative study of antimicrobial agents, derivatives similar to this compound were tested against H. pylori. The results showed that certain structural modifications enhanced antimicrobial efficacy, highlighting the importance of molecular design in developing effective treatments .

- Pharmacokinetics and Stability : Research into the pharmacokinetic properties revealed that compounds with similar structures exhibited favorable plasma stability and metabolic profiles, suggesting that this compound might also possess advantageous pharmacokinetic characteristics suitable for drug development .

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires a multi-step approach:

- Stepwise reaction control : Adjust temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly acidic) to minimize side reactions. Evidence shows that trifluoromethylphenyl substituents may require inert atmospheres to prevent hydrolysis .

- Catalyst selection : Use palladium catalysts for coupling reactions involving fluorinated aryl groups .

- Purification : Employ gradient elution in flash chromatography (e.g., ethyl acetate/hexane mixtures) or preparative HPLC for high-purity isolation .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirming its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms regioselectivity. For example, the trifluoromethyl group appears as a singlet at ~δ 120–125 ppm in 19F NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 368.0982) and detects isotopic patterns for fluorine .

- X-ray crystallography : Resolves conformational isomers, particularly for dihydropyridazine ring puckering .

Q. What initial biological screening approaches are recommended to evaluate pharmacological potential?

Methodological Answer:

- Enzyme inhibition assays : Use fluorogenic substrates to quantify IC50 values against targets like cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4) .

- In vitro cytotoxicity : Screen in macrophage (RAW 264.7) or epithelial cell lines (A549) to assess anti-inflammatory activity at 1–50 µM doses .

- Solubility profiling : Measure logP values (e.g., >2.5 indicates lipophilicity) and aqueous solubility using shake-flask methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify critical functional groups influencing bioactivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified trifluoromethylphenyl groups (e.g., chloro, methoxy) or pyridazine ring substitutions (e.g., methyl, hydroxy) .

- In vitro testing : Compare IC50 values across analogs in enzyme assays (e.g., COX-2 inhibition) and cell-based models (e.g., TNF-α suppression in LPS-stimulated macrophages) .

- Computational modeling : Use molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic (PK) analysis : Measure plasma half-life (e.g., via LC-MS/MS) to identify rapid clearance issues. For example, trifluoromethyl groups may enhance metabolic stability but reduce solubility .

- Tissue distribution studies : Use radiolabeled compound (e.g., 14C) to assess accumulation in target organs like lungs or liver .

- Dose escalation : Test higher doses (e.g., 50–100 mg/kg in murine models) to overcome bioavailability limitations .

Q. What computational methods predict binding modes with putative enzyme targets?

Methodological Answer:

- Molecular docking : Perform flexible docking (e.g., Schrödinger Glide) to map interactions with PDE4’s catalytic pocket, focusing on hydrogen bonds with pyridazine carbonyl groups .

- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories (AMBER force field) to assess stability of trifluoromethylphenyl interactions in hydrophobic pockets .

- QM/MM calculations : Evaluate electronic effects of fluorine substituents on binding energy using Gaussian 16 .

Q. How can formulation challenges related to poor aqueous solubility be addressed during preclinical development?

Methodological Answer:

- Co-solvent systems : Use PEG 400/water mixtures (e.g., 30:70 v/v) to achieve >1 mg/mL solubility .

- Cyclodextrin complexes : Prepare hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexes (1:1 molar ratio) to enhance dissolution .

- Nanoparticle formulations : Use PLGA nanoparticles (200–300 nm size) for sustained release in inflammatory disease models .

Q. What experimental frameworks identify off-target interactions and assess selectivity?

Methodological Answer:

- Kinase profiling panels : Screen against 100+ kinases (Eurofins KinaseProfiler) to identify off-target inhibition (e.g., FLT3 or JAK2) .

- Proteomic profiling : Use affinity pull-down assays with biotinylated analogs and LC-MS/MS to map interacting proteins in cell lysates .

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD) for non-target proteins like serum albumin .

Q. How should clinical trial phases be designed to evaluate safety and efficacy in inflammatory diseases?

Methodological Answer:

- Phase I : Single ascending dose (SAD) study in healthy volunteers (n=30) to determine maximum tolerated dose (MTD) and PK parameters .

- Phase IIa : Randomized, double-blind trial in patients with acute lung injury (n=100), measuring biomarkers like IL-6 reduction and oxygenation index .

- Biomarker validation : Use transcriptomic profiling (RNA-seq) of blood samples to correlate clinical response with target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.